
Triethylgermyl--tris(trifluoromethyl)germyl (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) is a chemical compound that belongs to the class of organogermanium compounds. It is characterized by the presence of both triethylgermyl and tris(trifluoromethyl)germyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethylgermyl–tris(trifluoromethyl)germyl (1/1) typically involves the reaction of triethylgermane with tris(trifluoromethyl)germane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene .
Industrial Production Methods
While specific industrial production methods for Triethylgermyl–tris(trifluoromethyl)germyl (1/1) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .
Applications De Recherche Scientifique
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: The compound’s unique properties make it a candidate for drug development and other pharmaceutical applications.
Industry: It is used in the production of advanced materials, including semiconductors and other electronic components
Mécanisme D'action
The mechanism of action of Triethylgermyl–tris(trifluoromethyl)germyl (1/1) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals and other elements. These complexes can then participate in catalytic reactions, influencing the rate and outcome of chemical processes. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Triethylgermyl–tris(trifluoromethyl)germyl (1/1) include other organogermanium compounds such as:
- Triethylgermane
- Tris(trifluoromethyl)germane
- Trifluoromethylated germanium compounds
Uniqueness
What sets Triethylgermyl–tris(trifluoromethyl)germyl (1/1) apart from these similar compounds is its unique combination of triethylgermyl and tris(trifluoromethyl)germyl groups. This combination imparts distinct chemical properties, making it particularly useful in specific synthetic and industrial applications .
Propriétés
| 82471-43-0 | |
Formule moléculaire |
C9H15F9Ge2 |
Poids moléculaire |
439.5 g/mol |
InChI |
InChI=1S/C6H15Ge.C3F9Ge/c1-4-7(5-2)6-3;4-1(5,6)13(2(7,8)9)3(10,11)12/h4-6H2,1-3H3; |
Clé InChI |
LMEZEHGEIJMQLR-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)CC.C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


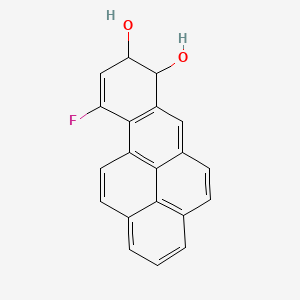
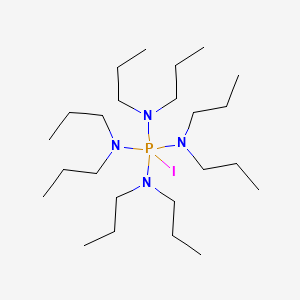
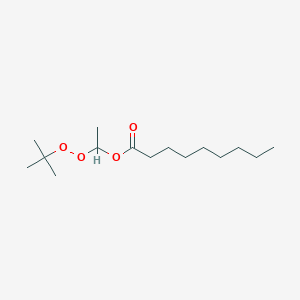
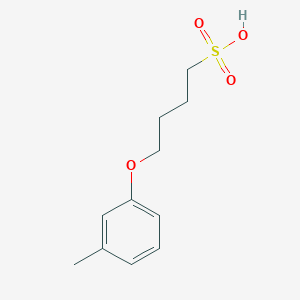
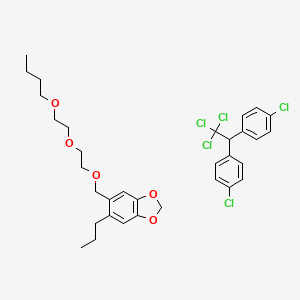
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
methanone](/img/structure/B14415746.png)
